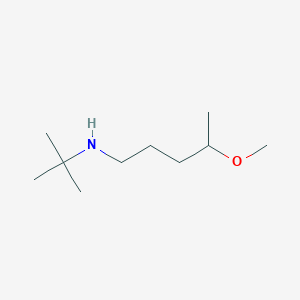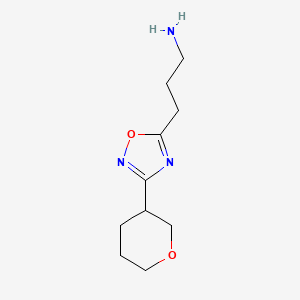![molecular formula C17H19Cl2N3O2 B13491461 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a benzodioxin and benzodiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, followed by the introduction of the benzodiazole ring. The final step involves the formation of the ethan-1-amine side chain and its conversion to the dihydrochloride salt.
Preparation of Benzodioxin Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Formation of Benzodiazole Ring: The benzodioxin intermediate is then reacted with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid to form the benzodiazole ring.
Introduction of Ethan-1-amine Side Chain: The final step involves the alkylation of the benzodiazole intermediate with 2-chloroethylamine hydrochloride, followed by the conversion to the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The ethan-1-amine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted ethan-1-amine derivatives.
科学研究应用
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression.
相似化合物的比较
Similar Compounds
2,3-dihydro-1,4-benzodioxin-5-yl derivatives: These compounds share the benzodioxin moiety and have similar chemical properties.
Benzodiazole derivatives: Compounds with the benzodiazole ring exhibit similar biological activities.
Uniqueness
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the combination of the benzodioxin and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
属性
分子式 |
C17H19Cl2N3O2 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
2-[6-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-7-6-16-19-13-5-4-11(10-14(13)20-16)12-2-1-3-15-17(12)22-9-8-21-15;;/h1-5,10H,6-9,18H2,(H,19,20);2*1H |
InChI 键 |
NKSREFRAXJFHGH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=CC=C2O1)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



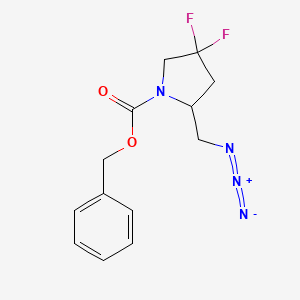
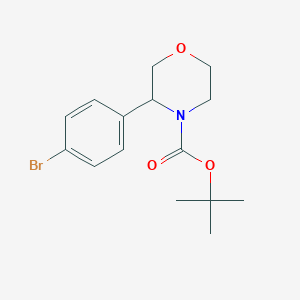
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)

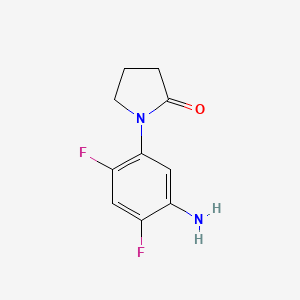
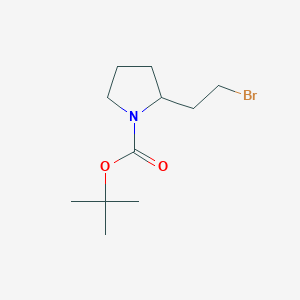

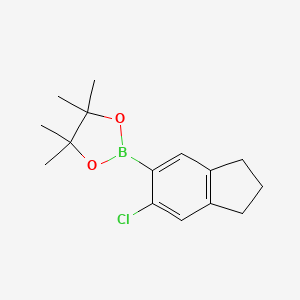
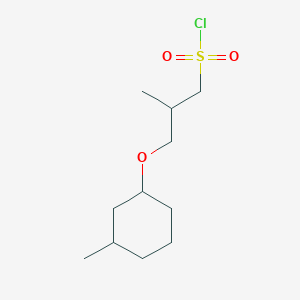
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
